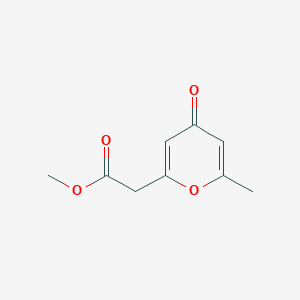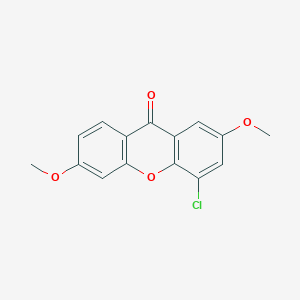
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Preparation Methods
The synthesis of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of zinc chloride and phosphoryl chloride as catalysts to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Chemical Reactions Analysis
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Scientific Research Applications
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation . The compound’s acetylcholinesterase inhibitory activity is linked to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
3,6-Dimethoxy-9H-xanthen-9-one: Lacks the chloro substituent, resulting in different biological activities and chemical reactivity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains bromo and hydroxy groups, showing potent anticancer activity.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: A tetrahydro derivative with different pharmacological properties.
Properties
CAS No. |
61234-55-7 |
|---|---|
Molecular Formula |
C15H11ClO4 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-chloro-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H11ClO4/c1-18-8-3-4-10-13(7-8)20-15-11(14(10)17)5-9(19-2)6-12(15)16/h3-7H,1-2H3 |
InChI Key |
PJTKZDOHKLEWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC(=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






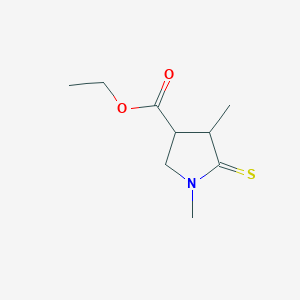
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
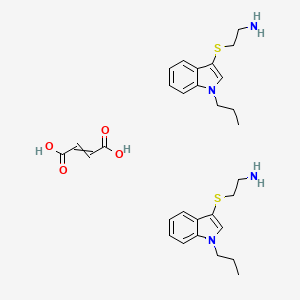
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

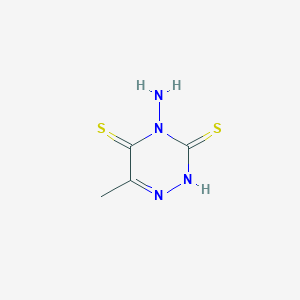
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
